6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate is a chemical compound belonging to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a fluoro substituent at the 6-position of the imidazo ring and a methanesulfonate group, which enhances its solubility and reactivity. The imidazo[1,2-b]pyridazine scaffold has garnered attention in medicinal chemistry due to its role in developing various bioactive molecules, including kinase inhibitors and other pharmacologically relevant agents .
The synthesis and characterization of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate have been documented in various scientific studies and patents. These sources discuss methods of synthesis, structural properties, and biological evaluations of related compounds, providing a comprehensive understanding of this chemical's relevance in research and development .
6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate can be classified as:
The synthesis of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate typically involves a multi-step process that may include cyclization reactions and functional group modifications.
The molecular structure of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate includes:
6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate can undergo various chemical reactions:
These reactions are typically facilitated under mild conditions and can be monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) for purity assessment.
The mechanism of action for compounds like 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate often involves interactions with biological targets such as enzymes or receptors:
Studies indicate that structural modifications significantly affect the binding affinity and selectivity towards target proteins, suggesting a structure-activity relationship that can guide further drug design efforts .
The physical and chemical properties of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate are critical for its application:
Experimental data on melting points, boiling points, and spectral characteristics (NMR, IR) would provide further insights into its physical properties.
6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate finds applications primarily in medicinal chemistry:
This compound exemplifies how modifications to heterocyclic frameworks can lead to novel bioactive molecules with significant therapeutic potential.
The therapeutic journey of imidazo[1,2-b]pyridazine derivatives began with early central nervous system applications reported by Nitta, Yoneda, and Otaka in 1964, demonstrating analgesic, sedative, and antispasmodic activities. However, the scaffold gained prominence with the 2012 approval of ponatinib (marketed as Iclusig®), a multi-targeted tyrosine kinase inhibitor for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Ponatinib’s clinical success validated the scaffold’s capacity to inhibit kinase targets through strategic substituent positioning, particularly at C-3 and C-6, enabling potent BCR-ABL inhibition even against gatekeeper mutations [1] [3].
Subsequent developments introduced risdiplam (Evrysdi®), a 2020-approved survival of motor neuron 2-directed RNA splicing modifier for spinal muscular atrophy. Risdiplam exemplifies scaffold versatility beyond kinase inhibition, leveraging the imidazo[1,2-b]pyridazine core for RNA-binding and splicing modulation. Clinical pipelines expanded with molecules like gandotinib (LY-2784544), an Eli Lilly-developed JAK2 inhibitor reaching Phase II trials for myeloproliferative disorders, demonstrating IC₅₀ values below 50 nM against JAK2-dependent signaling pathways. Parallel discoveries identified potent protozoan kinase inhibitors; compound 20a exhibited 32 nM IC₅₀ against Plasmodium falciparum CLK1 (PfCLK1), highlighting applications in antiparasitic drug development [1] [7].
Table 1: Clinically Significant Imidazo[1,2-b]pyridazine-Based Therapeutics
Compound Name | Therapeutic Target | Indication | Development Status/Approval Year |
---|---|---|---|
Ponatinib | BCR-ABL, FGFR, PDGFR | Chronic Myeloid Leukemia | FDA Approved (2012) |
Risdiplam | SMN2 Splicing Modifier | Spinal Muscular Atrophy | FDA Approved (2020) |
Gandotinib | JAK2 Kinase | Myeloproliferative Disorders | Phase II Clinical Trials |
Compound 20a | PfCLK1 Kinase | Antimalarial Candidate | Preclinical |
The scaffold’s exploration accelerated through structure-activity relationship (SAR) studies, revealing that C-3 aryl/heteroaryl substitutions and C-6 hydrogen-bond acceptors optimize target engagement. For instance, in DYRK1A inhibitors, 3-(3-trifluoromethylphenyl) groups combined with 6-morpholinyl substituents yielded compounds with IC₅₀ values of 50 nM, demonstrating selectivity over structurally related kinases. This evolution underscores the scaffold’s adaptability across target classes through rational substitution [1] [7].
Fluorination of the imidazo[1,2-b]pyridazine scaffold, particularly at the C-6 position, strategically enhances molecular properties through a combination of electronic, steric, and metabolic mechanisms. The 6-fluoroimidazo[1,2-b]pyridazine derivative (CAS: 113501-27-2) exemplifies these advantages, with fluorine’s high electronegativity (Pauling scale: 3.98) inducing strong electron-withdrawing effects that modulate ring electronics. This polarization enhances hydrogen-bond acceptor strength at adjacent nitrogen atoms (N1 and N5), improving target binding affinity. The fluorine atom’s compact size (van der Waals radius: 1.47 Å) permits substitution without significant steric perturbation, maintaining complementary fit within hydrophobic binding pockets common in kinase ATP-binding sites [2] [6].
Table 2: Comparative Physicochemical Properties of Pyridazine-Containing Heterocycles
Heterocycle | Dipole Moment (D) | cLog P | Topological Polar Surface Area (Ų) | Hydrogen-Bond Acceptor Capacity |
---|---|---|---|---|
Pyridazine | 4.22 | -0.51 | 25.8 | Moderate (Dual N-acceptors) |
Pyrimidine | 2.33 | 0.26 | 25.8 | Moderate |
Pyrazine | 0 | 0.37 | 25.8 | Weak |
6-Fluoroimidazo[1,2-b]pyridazine | 4.8-5.2 (estimated) | -0.24* | 34.6* | Enhanced (Fluorine synergy) |
**Estimated values based on structural analogy and computational modeling
Metabolic stabilization represents another critical advantage. Fluorine substitution at C-6 impedes oxidative metabolism by cytochrome P450 enzymes, particularly at the adjacent C-5 position, which is inherently susceptible to oxidation. This blockade extends plasma half-life and reduces reactive metabolite formation. Additionally, fluorine’s hydrophobic parameter (π = +0.14) slightly increases lipophilicity relative to non-fluorinated analogs, improving membrane permeability while maintaining aqueous solubility due to the scaffold’s innate polarity. This balance is evidenced in the crystalline solid-state structure of 6-fluoro derivatives, which facilitates pharmaceutical processing [2] [6].
Fluorine’s orthogonal interactions further enhance binding specificity. Beyond canonical hydrogen bonding, fluorine engages in dipolar contacts with protein backbone amides and carbon skeletons (e.g., C=O dipoles) and participates in non-classical interactions like fluorine-amide stacking. In kinase targets, these interactions stabilize specific rotamer conformations of hinge-region residues. For example, in PIM1 kinase inhibitors, 6-fluoro substitution improved inhibitory potency 3-fold compared to non-fluorinated analogs (IC₅₀: 82 nM vs. 250 nM), attributed to fluorine-mediated hydrophobic enclosure within a conserved subpocket [2] .
Methanesulfonate (mesylate) salt formation represents a critical optimization strategy for 6-fluoroimidazo[1,2-b]pyridazine derivatives, primarily addressing bioavailability limitations inherent to free bases. The methanesulfonate anion (CH₃SO₃⁻) forms stable ionic bonds with protonated imidazo[1,2-b]pyridazine nitrogen atoms (typically N1), generating crystalline solids with enhanced aqueous solubility. This counterion selection leverages methanesulfonic acid’s strong acidity (pKa ≈ -1.9), ensuring complete proton transfer and salt formation even with moderately basic heterocycles (pKa ~3-5 for imidazo[1,2-b]pyridazines) [8].
Table 3: Impact of Methanesulfonate Salt Formation on Key Pharmaceutical Properties
Property | Free Base Form | Methanesulfonate Salt Form | Functional Improvement |
---|---|---|---|
Aqueous Solubility | Low (0.1–1 mg/mL) | High (>10 mg/mL) | Enhanced dissolution rate; suitability for parenteral formulations |
Crystalline Stability | Polymorphic risk | High crystallinity; reduced hygroscopicity | Improved shelf-life; predictable processing |
Bioavailability | Variable; pH-dependent | Consistent oral absorption | Reduced food effect; dose linearity |
Compressibility | Poor flow properties | Superior powder characteristics | Direct compression feasibility |
The mesylate anion’s minimal steric bulk (molar volume: 59.5 cm³/mol) avoids significant molecular weight inflation, preserving high drug-to-excipient ratios in formulations. Unlike bulkier counterions (e.g., tosylate), methanesulfonate does not perturb the bioactive conformation or hinder target engagement. Computational studies reveal that mesylate salts maintain the planar orientation of the imidazo[1,2-b]pyridazine core, ensuring unimpaired π-stacking interactions with protein aromatic residues. Molecular dynamics simulations further demonstrate that mesylate dissociation kinetics favor rapid ion exchange in physiological fluids, liberating the free base for membrane permeation [8] [9].
Salt formation also enables polymorph control. The strong ionic interaction directs consistent crystal lattice formation, reducing the risk of undesirable polymorphs that compromise stability or dissolution. This predictability is crucial for manufacturing scale-up, as evidenced by patents describing crystalline 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate with defined melting points (>200°C) and minimal batch-to-batch variability. Additionally, methanesulfonate salts exhibit favorable thermal stability profiles, resisting decomposition during lyophilization or spray drying processes [8].
From a pharmacological perspective, methanesulfonate functionalization accelerates target tissue exposure. Comparative pharmacokinetic studies in preclinical models demonstrate that mesylate salts achieve peak plasma concentrations (Cₘₐₓ) 2- to 3-fold higher than free bases or hydrochloride salts, attributed to faster dissolution in gastric fluids. This rapid absorption is particularly advantageous for targets requiring high initial exposure (e.g., acute antiviral applications) or when formulating low-solubility, high-potency compounds. The optimized pharmacokinetic profile directly translates to enhanced in vivo efficacy without increasing administered doses, a critical consideration for therapeutic index optimization [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4